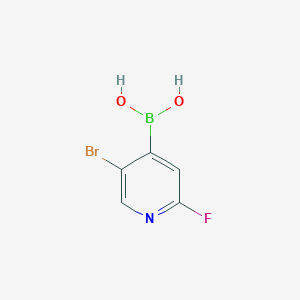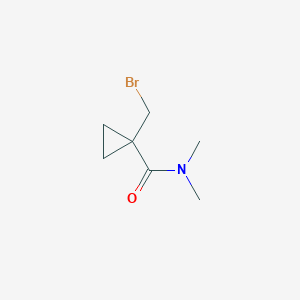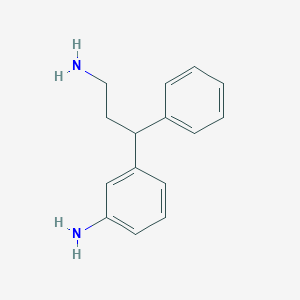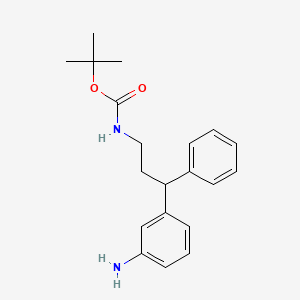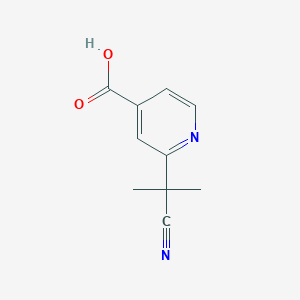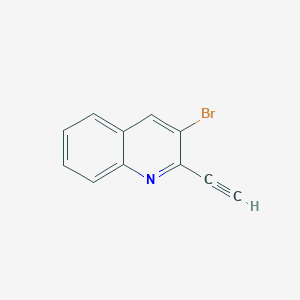
3-Bromo-2-ethynylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-ethynylquinoline: is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the third position and an ethynyl group at the second position of the quinoline ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylquinoline typically involves the bromination of 2-ethynylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions: 3-Bromo-2-ethynylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Coupling Reactions: Products include various aryl or vinyl-substituted quinolines.
科学研究应用
3-Bromo-2-ethynylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-Bromo-2-ethynylquinoline is not well-documented. like other quinoline derivatives, it is likely to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The ethynyl group may also facilitate interactions with specific molecular targets, enhancing its biological activity .
相似化合物的比较
2-Ethynylquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoquinoline: Lacks the ethynyl group, which may affect its ability to participate in coupling reactions.
2-Bromo-3-ethynylquinoline: A positional isomer with different substitution patterns, potentially leading to different chemical and biological properties.
Uniqueness: 3-Bromo-2-ethynylquinoline is unique due to the presence of both a bromine atom and an ethynyl group on the quinoline ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
3-bromo-2-ethynylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSCOVUBXPRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate](/img/structure/B8046956.png)
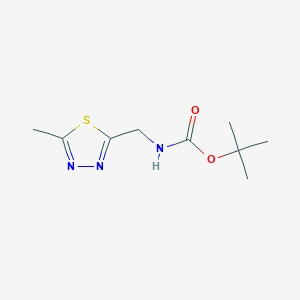
![Methyl 2-(benzo[d]isoxazol-5-yl)acetate](/img/structure/B8046994.png)
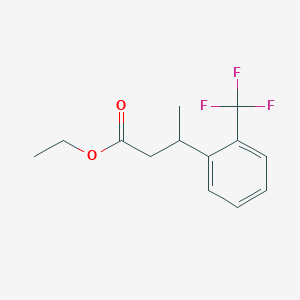
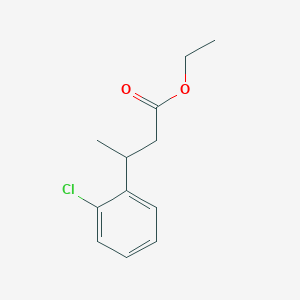
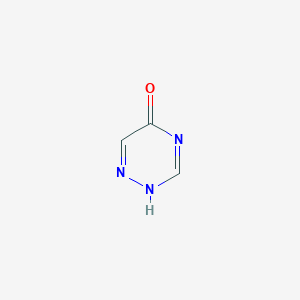
![Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8047014.png)
![1-tert-Butyl 5-methyl 1H-pyrrolo[2,3-c]pyridine-1,5-dicarboxylate](/img/structure/B8047016.png)
![1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8047020.png)
